[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile
Description
[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is a thiocyanate derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at the 4-position and an ethyl (-CH₂CH₃) group at the 3-position, linked to a sulfanyl-formonitrile (-S-C≡N) moiety. Thiocyanate derivatives of this class are pivotal in pharmaceutical, agrochemical, and material science research due to their tunable reactivity and selectivity .
Properties
IUPAC Name |
(4-amino-3-ethylphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-7-5-8(12-6-10)3-4-9(7)11/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYASWBMTJGBRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327637 | |
| Record name | (4-amino-3-ethylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3703-45-5 | |
| Record name | (4-amino-3-ethylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-3-ethylbenzenethiol with a suitable nitrile source under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted derivatives
Scientific Research Applications
[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and applications of [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile analogs, highlighting substituent effects on molecular attributes and functionality:
Key Findings and Substituent Effects
a) Electronic and Steric Influences
- Halogen Substituents (Br, Cl, F) : Enhance electrophilic reactivity and molecular weight, facilitating cross-coupling reactions in drug synthesis . Fluorine’s electron-withdrawing nature increases metabolic stability in pharmaceuticals .
- Alkyl Groups (CH₃, CH₂CH₃) : Methyl and ethyl substituents improve solubility in hydrophobic environments. Ethyl’s longer chain may enhance membrane permeability compared to methyl .
- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects and lipophilicity, critical for agrochemicals targeting pest cell membranes .
Biological Activity
[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is . The compound features a sulfanyl group, which is known to enhance biological interactions through the formation of bonds with various biomolecules.
The biological activity of [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is primarily attributed to its functional groups, which can interact with specific molecular targets in cells. The sulfanyl group can facilitate the formation of disulfide bonds or coordinate with metal ions, potentially leading to the modulation of enzyme activities or receptor interactions.
Biological Activities
Research indicates that [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy appears to be enhanced in combination with conventional antibiotics, suggesting a synergistic effect that could be leveraged in treating resistant infections .
- Anticancer Properties : Preliminary investigations suggest that [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile may inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways critical for tumor growth.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is presented below:
Comparative Analysis
When compared to similar compounds, [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile exhibits unique reactivity patterns and biological activities. For instance, while other sulfanyl derivatives may show similar antimicrobial properties, the specific arrangement of functional groups in this compound may confer distinct advantages in terms of potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
